4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline
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Overview
Description
4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that features a bromine atom, a chlorine atom, and an oxazole ring fused to a pyridine ring
Preparation Methods
The synthesis of 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, strong bases like potassium tert-butoxide, and oxidizing agents like potassium permanganate .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new pharmaceuticals due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in creating novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
4-Bromo-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can be compared to other heterocyclic compounds with similar structures, such as:
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 6-Chloro-oxazolo[5,4-b]pyridin-2-ylamine
These compounds share structural similarities but differ in their substituents and overall reactivity. The unique combination of bromine, chlorine, and the oxazole-pyridine fusion in this compound sets it apart, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C12H7BrClN3O |
---|---|
Molecular Weight |
324.56 g/mol |
IUPAC Name |
4-bromo-2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H7BrClN3O/c13-6-1-2-9(15)8(3-6)11-17-10-4-7(14)5-16-12(10)18-11/h1-5H,15H2 |
InChI Key |
ACIZGBBSYLVRDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC3=C(O2)N=CC(=C3)Cl)N |
Origin of Product |
United States |
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